molecular formula C20H20BrN3OS B2937776 4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-45-8

4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2937776
CAS No.: 537680-45-8
M. Wt: 430.36
InChI Key: IPIQZBOVJUNLBS-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes bromophenyl, dimethylphenyl, and sulfanylidene groups

Preparation Methods

The synthesis of 4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include bromophenyl derivatives, dimethylphenyl compounds, and sulfanylidene precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions, particularly at the sulfanylidene group, forming new compounds with added functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.

    Industry: Used in the development of new materials and chemical processes, particularly in the field of advanced materials and catalysis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. The sulfanylidene group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the phenyl rings. Compared to these compounds, 4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of bromophenyl, dimethylphenyl, and sulfanylidene groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 4-(3-fluorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Properties

IUPAC Name

4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-7-8-12(2)16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIQZBOVJUNLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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